![molecular formula C17H19NO5 B288832 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B288832.png)
3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one, also known as DMMC, is a synthetic compound that has gained significant attention in scientific research. DMMC belongs to the class of coumarin derivatives and is known for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one is not fully understood. However, it has been proposed that 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one exerts its anticancer effects through the inhibition of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The antiviral activity of 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one is believed to be due to its ability to interfere with the replication of viral RNA.
Biochemical and Physiological Effects:
3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation. 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one has also been shown to reduce the expression of several inflammatory cytokines, which are involved in the inflammatory response. Additionally, 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one has been found to modulate the activity of several enzymes, including protein kinases and phosphatases.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. Additionally, 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one has been shown to have low toxicity, making it a safer alternative to other compounds that are used in cancer therapy. However, 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one is not fully understood, which can make it challenging to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one. One direction is to investigate its potential as a combination therapy with other anticancer drugs. Another direction is to explore its potential as a treatment for viral infections, particularly in combination with other antiviral drugs. Additionally, further research is needed to elucidate the mechanism of action of 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one and to optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one involves the reaction between 4-hydroxycoumarin and 2,6-dimethylmorpholine-4-carbonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with methanol to yield 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one. The purity of 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one can be improved through recrystallization.
Applications De Recherche Scientifique
3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to possess anticancer, antiviral, and anti-inflammatory properties. 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one has been shown to inhibit the replication of several viruses, including HIV, HCV, and influenza virus. The anti-inflammatory properties of 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one have also been investigated, and it has been found to reduce inflammation in animal models of inflammatory diseases.
Propriétés
Nom du produit |
3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one |
|---|---|
Formule moléculaire |
C17H19NO5 |
Poids moléculaire |
317.34 g/mol |
Nom IUPAC |
3-(2,6-dimethylmorpholine-4-carbonyl)-6-methoxychromen-2-one |
InChI |
InChI=1S/C17H19NO5/c1-10-8-18(9-11(2)22-10)16(19)14-7-12-6-13(21-3)4-5-15(12)23-17(14)20/h4-7,10-11H,8-9H2,1-3H3 |
Clé InChI |
LEMIBJYLURXYFR-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |
SMILES canonique |
CC1CN(CC(O1)C)C(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-({4'-[(2,6-Dimethyl-1-piperidinyl)sulfonyl][1,1'-biphenyl]-4-yl}sulfonyl)-2,6-dimethylpiperidine](/img/structure/B288758.png)
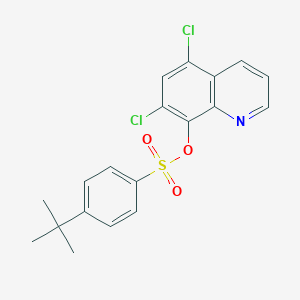
![2,6-Dichloro-3-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B288762.png)

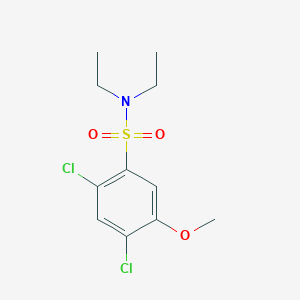
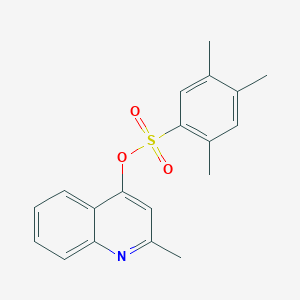
![1-[(4-Bromo-1-naphthyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B288770.png)
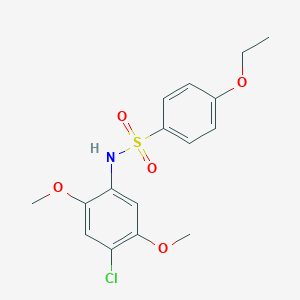
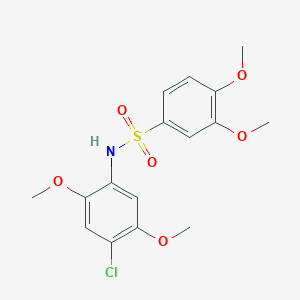

![5,6-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B288788.png)